molecular formula C9H12O2S B3059516 3-(phenylsulfinyl)propan-1-ol CAS No. 49639-22-7

3-(phenylsulfinyl)propan-1-ol

Cat. No.: B3059516
CAS No.: 49639-22-7
M. Wt: 184.26 g/mol
InChI Key: SMZVKRPMVOCIQI-UHFFFAOYSA-N
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Description

3-(Phenylsulfinyl)propan-1-ol is an organic compound with the molecular formula C9H12O2S. It is characterized by the presence of a phenylsulfinyl group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenylsulfinyl)propan-1-ol can be synthesized through several methods. One common approach involves the oxidation of 3-(phenylthio)propan-1-ol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired sulfoxide product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfinyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Phenylsulfinyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Phenylsulfinyl)propan-1-ol involves its interaction with cellular components. The sulfoxide group can interact with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with its sulfide or sulfone analogs .

Properties

IUPAC Name

3-(benzenesulfinyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c10-7-4-8-12(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZVKRPMVOCIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491426
Record name 3-(Benzenesulfinyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49639-22-7
Record name 3-(Benzenesulfinyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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